molecular formula C17H24N6O2 B11004774 N-[2-(morpholin-4-yl)ethyl]-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide

N-[2-(morpholin-4-yl)ethyl]-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide

Cat. No.: B11004774
M. Wt: 344.4 g/mol
InChI Key: OJXGXXZAMQMUIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-[2-(morpholin-4-yl)ethyl]-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide features a benzamide core substituted with a 2-(propan-2-yl)-2H-tetrazol-5-yl group at the para position and a morpholin-4-yl ethylamine moiety at the amide nitrogen. Key structural attributes include:

  • Tetrazole ring: Acts as a bioisostere for carboxylic acids, enhancing metabolic stability and influencing hydrogen-bonding interactions .
  • Morpholine group: Improves solubility and bioavailability via its polar, non-aromatic heterocyclic structure .

Properties

Molecular Formula

C17H24N6O2

Molecular Weight

344.4 g/mol

IUPAC Name

N-(2-morpholin-4-ylethyl)-4-(2-propan-2-yltetrazol-5-yl)benzamide

InChI

InChI=1S/C17H24N6O2/c1-13(2)23-20-16(19-21-23)14-3-5-15(6-4-14)17(24)18-7-8-22-9-11-25-12-10-22/h3-6,13H,7-12H2,1-2H3,(H,18,24)

InChI Key

OJXGXXZAMQMUIV-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1N=C(N=N1)C2=CC=C(C=C2)C(=O)NCCN3CCOCC3

Origin of Product

United States

Preparation Methods

Reaction Conditions

  • 4-Cyanobenzoic acid is treated with thionyl chloride (SOCl₂) in dichloromethane (DCM) at 0–25°C for 2–4 hours to form 4-cyanobenzoyl chloride.

  • The acyl chloride is reacted with 2-(morpholin-4-yl)ethylamine in the presence of triethylamine (TEA) as a base in anhydrous DCM at 0°C, followed by stirring at room temperature for 12–24 hours.

Key Data

ParameterValue/DetailSource
Yield75–85%
PurificationFlash chromatography (DCM:MeOH 9:1)
Characterization¹H NMR, IR (C=O stretch: ~1650 cm⁻¹)

Tetrazole Ring Formation via [3+2] Cycloaddition

The nitrile group at the 4-position of the benzamide is converted to a tetrazole ring using a [3+2] cycloaddition with sodium azide (NaN₃).

Catalytic Methods

  • ZnBr₂-Catalyzed Cycloaddition :

    • Conditions : Reflux in DMF/H₂O (3:1) at 110°C for 12 hours.

    • Yield : 88–95% for 5-substituted tetrazoles.

    • Limitation : Requires stoichiometric ZnBr₂.

  • InCl₃-Catalyzed Cycloaddition :

    • Conditions : Ultrasound irradiation (25 kHz) in 50% EtOH at 40°C for 20 minutes.

    • Yield : 90–95% with reduced side products.

    • Advantage : Greener protocol due to shorter reaction time.

Key Data

ParameterValue/DetailSource
Product4-(1H-Tetrazol-5-yl)-N-[2-(morpholin-4-yl)ethyl]benzamide
PurificationRecrystallization (95% EtOH)
Characterization¹H NMR (δ 8.1–8.3 ppm, aromatic H)

Regioselective Alkylation of Tetrazole

The 1H-tetrazole intermediate is alkylated at the 2-position using isopropyl bromide to yield the 2-isopropyl-2H-tetrazole derivative.

Alkylation Protocol

  • Base : Sodium hydride (NaH) in dry DMF at 0°C.

  • Alkylating Agent : Isopropyl bromide (2 equiv.), stirred at 25°C for 6 hours.

  • Workup : Quenched with ice-water, extracted with ethyl acetate.

Key Data

ParameterValue/DetailSource
Yield65–70%
Regioselectivity2H-Tetrazole favored due to steric effects
Characterization¹³C NMR (δ 25.1 ppm, isopropyl CH₃)

Alternative Synthetic Routes

Route A: Direct Coupling of Preformed Tetrazole

  • Step 1 : Synthesize 2-isopropyl-2H-tetrazole-5-carbonitrile via alkylation of 1H-tetrazole-5-carbonitrile.

  • Step 2 : Suzuki-Miyaura coupling with 4-bromo-N-[2-(morpholin-4-yl)ethyl]benzamide using Pd(PPh₃)₄.

  • Yield : 50–60% (lower due to coupling inefficiency).

Route B: Diazotization-Cyclization

  • Step 1 : Convert 4-aminobenzamide to diazonium salt using NaNO₂/HCl.

  • Step 2 : React with malononitrile to form tetrazole.

  • Yield : 40–55% (limited by side reactions).

Comparative Analysis of Methods

MethodAdvantagesDisadvantagesYield
ZnBr₂-Catalyzed CycloadditionHigh yield, scalableRequires toxic ZnBr₂88–95%
InCl₃-Catalyzed CycloadditionEco-friendly, fastSpecialized equipment needed90–95%
Direct CouplingAvoids alkylation stepLow coupling efficiency50–60%

Industrial-Scale Considerations

Process Optimization

  • Solvent Selection : Ethanol/water mixtures reduce costs vs. DMF.

  • Catalyst Recovery : InCl₃ can be recycled 3–4 times with <10% activity loss.

  • Purity Control : HPLC (C18 column, λ = 254 nm) ensures >99% purity.

Cost Analysis

ComponentCost per kg (USD)
2-(Morpholin-4-yl)ethylamine120–150
Isopropyl bromide80–100
InCl₃200–250

Challenges and Solutions

Challenge 1: Regioselectivity in Tetrazole Alkylation

  • Solution : Use bulkier bases (e.g., KOtBu) to favor 2H-tetrazole formation.

Challenge 2: Purification of Polar Intermediates

  • Solution : Reverse-phase chromatography (MeCN:H₂O gradient).

Recent Advances

Microwave-Assisted Alkylation

  • Conditions : MW irradiation (150 W, 100°C, 10 minutes).

  • Yield Improvement : 75–80% (vs. 65–70% conventional).

Flow Chemistry

  • Throughput : 1 kg/day using continuous-flow reactors.

  • Safety : Reduces exothermic risks during alkylation.

Chemical Reactions Analysis

Types of Reactions

N-[2-(morpholin-4-yl)ethyl]-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The benzamide group can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of corresponding N-oxide or carboxylic acid derivatives.

    Reduction: Formation of amine or alcohol derivatives.

    Substitution: Formation of substituted benzamide derivatives.

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of N-[2-(morpholin-4-yl)ethyl]-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide typically involves multi-step organic reactions that integrate morpholine and tetrazole moieties. The structural integrity and purity of the synthesized compound are confirmed through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds containing tetrazole rings, including this compound. The compound has shown promising results against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .

Anticancer Properties

In vitro studies have evaluated the anticancer activity of this compound against various cancer cell lines. The results indicate that it exhibits significant cytotoxic effects, particularly against breast cancer cells (MCF7), showcasing its potential as an anticancer agent . Molecular docking studies further elucidate its mechanism of action by demonstrating favorable interactions with cancer-related targets.

Neuroprotective Effects

The neuroprotective potential of this compound has also been investigated. Research suggests that it may modulate neuroinflammatory pathways, providing a basis for its application in neurodegenerative diseases .

Case Study 1: Antimicrobial Efficacy

In a controlled study, this compound was tested against a panel of bacterial strains. The results indicated a minimum inhibitory concentration (MIC) comparable to existing antibiotics, suggesting its viability as a new antimicrobial agent .

Case Study 2: Cancer Cell Line Studies

Another study focused on the anticancer effects of the compound against various cancer cell lines. The findings revealed that the compound induced apoptosis in MCF7 cells through the activation of caspase pathways, highlighting its potential for further development in cancer therapy .

Mechanism of Action

The mechanism of action of N-[2-(morpholin-4-yl)ethyl]-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholine ring can interact with hydrophilic regions of the target, while the tetrazole ring can form hydrogen bonds or coordinate with metal ions. The benzamide group can engage in π-π interactions with aromatic residues in the target protein, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Tetrazole-Containing Benzamide Derivatives

Compound Name Core Structure Substituents Key Features
Target Compound Benzamide 4-[2-(Propan-2-yl)-2H-tetrazol-5-yl], N-[2-(morpholin-4-yl)ethyl] Combines tetrazole bioisosterism with morpholine-enhanced solubility .
4-(3-Methylisoquinolin-1-yl)-N-[2-(morpholin-4-yl)ethyl]benzamide Benzamide 4-(3-Methylisoquinolin-1-yl), N-[2-(morpholin-4-yl)ethyl] Isoquinoline replaces tetrazole; likely alters π-π stacking interactions.
N-((1-benzyl-1H-1,2,3-triazol-5-yl)methyl)-4-(6-methoxybenzo[d]thiazol-2-yl)-2-nitrobenzamide Benzamide 4-(6-Methoxybenzo[d]thiazol-2-yl), N-(triazolylmethyl) Triazole formed via click chemistry; nitro group may affect redox properties.
CGP-48993 (Diovan) Biphenyltetrazole 2'-(1H-Tetrazol-5-yl)biphenyl, valine substituent Angiotensin II antagonist; tetrazole critical for receptor binding .

Key Observations :

  • Tetrazole vs.
  • Morpholine Impact: Morpholine-containing analogs (e.g., target and ) likely exhibit superior aqueous solubility compared to non-morpholine derivatives like .

Morpholine-Containing Compounds

Compound Name Core Structure Substituents Key Features
Target Compound Benzamide Morpholin-4-yl ethylamine, propan-2-yl tetrazole Optimized for solubility and target engagement.
4-[2-(4-Methoxyphenyl)-2H-tetrazol-5-yl]-1-{2-[(2-morpholin-4-ylethyl)amino]-10H-phenothiazin-10-yl}butan-2-ol Phenothiazine Morpholin-4-yl ethylamino, tetrazole, methoxyphenyl Phenothiazine core may confer CNS activity; tetrazole enhances binding .
N,N2-Dimethyl-N-(propan-2-yl)morpholine-4-sulfonamide Sulfonamide Morpholine-4-sulfonamide, dimethyl, propan-2-yl Sulfonamide group increases acidity; lacks benzamide scaffold.

Key Observations :

  • Sulfonamide vs. Benzamide : Sulfonamides (e.g., ) typically exhibit higher metabolic stability but may reduce cell permeability compared to benzamides.

Physicochemical and Pharmacokinetic Comparisons

Property Target Compound 4-(3-Methylisoquinolin-1-yl)-N-[2-(morpholin-4-yl)ethyl]benzamide Diovan
Molecular Weight ~387.5 g/mol ~392.5 g/mol ~435.5 g/mol
LogP (Predicted) 2.1 3.2 2.8
Solubility (mg/mL) >10 (due to morpholine) ~5 (isoquinoline reduces solubility) ~7 (tetrazole enhances)
Key Functional Groups Tetrazole, morpholine Isoquinoline, morpholine Biphenyltetrazole

Key Observations :

  • The target’s lower LogP compared to suggests better solubility, attributable to the polar tetrazole and morpholine.
  • Diovan’s biphenyltetrazole may enhance membrane permeability compared to the target’s single phenyl ring.

Biological Activity

N-[2-(morpholin-4-yl)ethyl]-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

C15H22N6O\text{C}_{15}\text{H}_{22}\text{N}_{6}\text{O}

This compound features a morpholine ring, a tetrazole moiety, and a benzamide structure, which contribute to its diverse biological activities.

1. Anticancer Activity

Recent studies have indicated that compounds containing tetrazole rings exhibit significant anticancer properties. For instance, derivatives of tetrazoles have shown inhibitory effects on various cancer cell lines.

Cell Line IC50 (µM) Reference
HT-296.43
PC-39.83

These values suggest that the compound could be effective against colorectal and prostate cancer cells.

The biological activity of tetrazole-containing compounds often relates to their ability to interact with specific enzymes or receptors. For example, tetrazoles are known to act as phosphodiesterase inhibitors, which play a crucial role in cellular signaling pathways.

3. Neuropharmacological Effects

Research has also highlighted the potential neuropharmacological effects of tetrazole derivatives. The unique nitrogen-rich structure allows for interactions with neurotransmitter receptors, possibly leading to analgesic or anti-inflammatory effects.

Case Study 1: Antitumor Activity

A study investigated the effects of this compound on tumor growth in vivo. The compound was administered to mice with induced tumors, resulting in a significant reduction in tumor size compared to the control group.

Case Study 2: Inhibition of Nitric Oxide Production

Another research focused on the compound's ability to inhibit nitric oxide production in RAW264.7 macrophage cell lines. The results indicated that treatment with the compound led to a marked decrease in nitric oxide levels, suggesting potential anti-inflammatory properties.

Q & A

Q. Analytical Methods :

  • TLC : Monitors reaction progress (e.g., 20% ethyl acetate/hexane) .
  • NMR Spectroscopy : Confirms structural integrity (e.g., ¹H NMR for morpholine protons at δ ~2.4–3.7 ppm) .
  • LCMS : Validates molecular weight (e.g., [M+H]+ peak matching theoretical mass) .

Basic: What biological targets are associated with this compound, and how are they identified?

Answer:
The compound’s structural features (morpholine, tetrazole, and benzamide) suggest interactions with:

  • Vasopressin Receptors : Analogous compounds (e.g., brezivaptanum) act as vasopressin receptor antagonists, validated via radioligand binding assays .
  • Enzymatic Targets : Tetrazole-containing compounds often inhibit metalloproteases or kinases. Target identification involves:
    • Computational Docking : Molecular dynamics simulations predict binding affinities to active sites .
    • In Vitro Assays : High-throughput screening against enzyme panels (e.g., fluorescence-based kinase assays) .

Advanced: How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Answer:
Contradictions (e.g., unexpected NMR splitting or LCMS adducts) require:

Multi-Technique Validation :

  • 2D NMR (COSY, HSQC) : Resolves overlapping signals (e.g., distinguishing morpholine methylenes from tetrazole protons) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms exact mass (±5 ppm error threshold) .

Crystallography : Single-crystal X-ray diffraction provides unambiguous confirmation, though challenging for amorphous solids .

Reproducibility : Repeating synthesis under controlled conditions (e.g., inert atmosphere) to exclude oxidation byproducts .

Example : A cyclized byproduct in a similar compound was identified via LCMS ([M+18] peak suggesting water adduct) and confirmed by ¹³C NMR .

Advanced: What strategies optimize the synthesis yield of the tetrazole moiety?

Answer:
Yield optimization focuses on:

Reaction Conditions :

  • Catalysts : ZnBr₂ or CuI enhances [2+3] cycloaddition efficiency .
  • Solvent Systems : Polar aprotic solvents (e.g., DMF) improve azide reactivity .

Safety Protocols : Sodium azide reactions require strict temperature control (<100°C) to avoid explosive side reactions.

Q. Workflow Table :

StepConditionsYield Improvement Tips
Tetrazole formationNaN₃, NH₄Cl, DMF, 80°C, 12 hrsUse microwave-assisted synthesis
Morpholine couplingK₂CO₃, DCM, RT, 6 hrsPre-dry solvents over molecular sieves
AmidationEDCI, HOBt, DMF, 0°C→RTSlow reagent addition to reduce exotherms

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

Answer:
SAR studies involve systematic modifications:

Core Modifications :

  • Morpholine Ring : Replace with piperazine or thiomorpholine to assess hydrogen-bonding effects .
  • Tetrazole : Substitute with carboxylate or sulfonamide to compare bioisosteric potency .

Assay Design :

  • In Vitro Potency : Measure IC₅₀ against vasopressin receptors (e.g., cell-based cAMP assays) .
  • Pharmacokinetics : Evaluate metabolic stability in liver microsomes and plasma protein binding .

Data Analysis :

  • 3D-QSAR Models : Use CoMFA or CoMSIA to correlate substituent effects with activity .

Example : A propan-2-yl group on tetrazole improved lipophilicity (logP +0.5) and receptor binding affinity (IC₅₀ reduced from 120 nM to 45 nM) in brezivaptanum analogs .

Advanced: What are the stability challenges for this compound under physiological conditions?

Answer:
Key stability issues include:

Hydrolysis : The tetrazole ring is prone to acidic/basic hydrolysis. Accelerated stability testing (e.g., pH 1–9 buffers, 37°C) identifies degradation products .

Oxidation : Morpholine’s tertiary amine may oxidize to N-oxide. Use antioxidants (e.g., BHT) in formulations .

Light Sensitivity : Benzamide derivatives often require amber glass storage, validated via ICH Q1B photostability testing .

Q. Mitigation Table :

Degradation PathwayAccelerant ConditionsMitigation Strategy
Tetrazole hydrolysispH <3 or >8, 50°CLyophilize for solid-state storage
Morpholine oxidationO₂, 40°C/75% RHNitrogen purging during synthesis

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.